Fsllry-NH2

Übersicht

Beschreibung

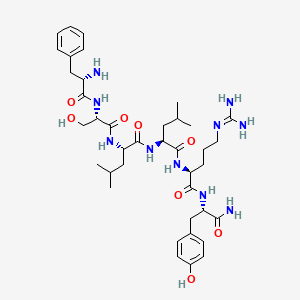

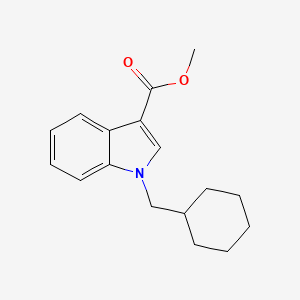

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide is a synthetic peptide composed of six amino acids: phenylalanine, serine, leucine, leucine, arginine, and tyrosine

Wissenschaftliche Forschungsanwendungen

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide has several scientific research applications:

Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.

Pharmacology: Investigated for its potential as a therapeutic agent in various diseases.

Medicine: Explored for its role in drug delivery systems and as a biomarker for certain conditions.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

- PAR2 (Proteinase-Activated Receptor 2) : PAR2 is a G protein-coupled receptor (GPCR) associated with inflammation, metabolism, and disease. It is localized in the gastrointestinal tract, respiratory system, and kidney tubules .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Fsllry-NH2 interacts with PAR2, a G protein-coupled receptor associated with inflammation, metabolism, and disease . By inhibiting PAR2, this compound can modulate various biochemical reactions involving this receptor .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit agonist-induced cardiocyte remodeling and production of cytokines by endothelial cells . In HepG2 cells, this compound reduces the level of pro-inflammatory genes induced by hydrogen peroxide .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PAR2 and inhibiting its activation . This can lead to changes in gene expression and cellular processes, such as the reduction of pro-inflammatory genes in HepG2 cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study on rats, this compound was administered intranasally at 1 hour post-resuscitation, and it significantly improved neurological outcome and reduced the number of degenerating hippocampal neurons .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on rats, an intravenous administration of 10 μg/kg this compound increased the micturition interval .

Metabolic Pathways

This compound is involved in the PAR2 signaling pathway . By inhibiting PAR2, it can affect various metabolic processes associated with this receptor .

Transport and Distribution

Given its role as a PAR2 inhibitor, it is likely to be distributed wherever PAR2 is expressed, such as in the GI tract, the respiratory system, and the kidney tubules .

Subcellular Localization

As a PAR2 inhibitor, it is likely to be localized wherever PAR2 is found within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, L-tyrosinamide, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, L-arginine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-leucine, L-serine, and L-phenylalanine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosine: Similar structure but lacks the amide group.

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide analogs: Peptides with one or more amino acid substitutions.

Uniqueness

L-Phenylalanyl-L-seryl-L-leucyl-L-leucyl-L-arginyl-L-tyrosinamide is unique due to its specific sequence and the presence of an amide group, which can influence its stability, solubility, and biological activity compared to similar peptides.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSCNWHRNILNRJ-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of FSLLRY-NH2?

A1: this compound acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2) [, , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does this compound interact with PAR2?

A2: this compound binds to PAR2 and blocks the binding site of its natural agonists, such as tryptase and trypsin, thereby preventing receptor activation [, , , , , , , , , ]. This prevents the downstream signaling cascade associated with PAR2 activation.

Q3: What are the downstream effects of PAR2 antagonism by this compound?

A3: Blocking PAR2 with this compound leads to various downstream effects, including:

- Reduced inflammation: this compound decreases the expression and release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and MIP-2 [, , , , , , ].

- Reduced pain: this compound alleviates neuropathic pain [], bone cancer pain [, , ], and visceral hypersensitivity [, ] by interfering with pain signaling pathways involving TRPV1, TRPA1, and PKC/PKA.

- Improved neurological outcome after cardiac arrest: this compound administration following cardiac arrest in rats leads to improved neurological function and reduced hippocampal neuronal degeneration, suggesting neuroprotective effects [].

- Modulation of cell proliferation and apoptosis: this compound has been shown to inhibit proliferation and induce apoptosis in cervical cancer cells []. It also appears to influence the viability of beta cells in the pancreas [].

- Effects on tissue remodeling: In a mouse model of allergic rhinitis, this compound was found to downregulate the expression of tight junction proteins ZO-1 and Claudin-1, suggesting a potential role in modulating epithelial barrier function [].

Q4: What signaling pathways are associated with PAR2 and modulated by this compound?

A4: this compound, through PAR2 antagonism, influences several signaling pathways:

- ERK1/2 pathway: this compound inhibits the phosphorylation of ERK1/2, reducing the expression of pro-inflammatory cytokines [, ].

- PKC/PKA pathway: By blocking PAR2, this compound reduces the activity of PKCε and PKA, which are involved in pain signaling and inflammation [].

- TRP channel activation: this compound attenuates the activity of TRPA1, a sensory ion channel involved in pain signaling, and potentially other TRP channels like TRPV1 and TRPV4 [, , , , ].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of this compound. Further investigation in chemical databases or publications focusing on its synthesis and characterization would be needed.

Q6: Is there any information regarding spectroscopic data for this compound?

A6: The provided research abstracts do not offer details on spectroscopic data for this compound. Consult specialized chemical databases or literature for this information.

Q7: What is known about the stability and material compatibility of this compound?

A7: The provided abstracts do not elaborate on the stability or material compatibility of this compound.

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8: The research primarily focuses on this compound as a representative PAR2 antagonist. Specific studies exploring the structure-activity relationship (SAR) of this compound analogs are not included in the provided abstracts.

Q9: Are there any studies on the stability and formulation of this compound?

A9: Information about the stability and formulation of this compound is absent from the provided research abstracts.

Q10: What is known about the pharmacokinetics (PK) of this compound?

A10: The provided abstracts do not discuss the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further research specifically focusing on its PK profile is needed.

Q11: What is the evidence for the efficacy of this compound in vitro and in vivo?

A11: Numerous studies demonstrate the efficacy of this compound in various in vitro and in vivo models:

- In vitro: this compound inhibits the release of pro-inflammatory cytokines from human bronchial epithelial cells [], reduces tryptase-induced intestinal epithelial cell injury [], and inhibits apoptosis in cervical cancer cells [].

- In vivo: this compound alleviates pain in models of bone cancer [, , ], visceral hypersensitivity [, ], and reduces bladder hyperactivity []. It also shows neuroprotective effects following cardiac arrest in rats [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

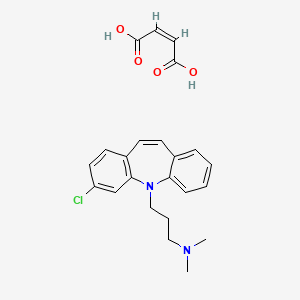

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)